2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde
Overview
Description
This compound contains a pyrazole ring, a trifluoromethyl group, and an acetaldehyde group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a methyl group . Acetaldehyde groups contain a carbonyl center, which means the carbon atom is double-bonded to an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl and acetaldehyde groups. Trifluoromethyl-containing compounds can be synthesized through various methods, including the C-F bond activation of trifluoromethyl-containing compounds .Molecular Structure Analysis
The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound. The presence of the pyrazole ring could also impact the compound’s chemical behavior .Chemical Reactions Analysis
The trifluoromethyl group is known to participate in various chemical reactions, including trifluoromethylation . The pyrazole ring can also undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could impact the compound’s polarity .Scientific Research Applications
Synthesis of Novel Heterocycles
Research by Baashen et al. (2017) demonstrates the synthesis of novel heterocycles using a precursor structurally related to the compound of interest. This study highlights the precursor's versatility in synthesizing a series of novel heterocycles, showcasing the potential utility of similar compounds in generating new chemical entities with possible therapeutic applications (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Antimicrobial and Antioxidant Properties
The work by Bhat et al. (2016) involved synthesizing new series of pyrazole derivatives and evaluating their antimicrobial and antioxidant activities. This indicates the potential of pyrazole-based compounds, similar to the compound , in contributing to the development of new antimicrobial and antioxidant agents, thereby addressing global health challenges related to infections and oxidative stress (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Applications in Plant Physiology
Research on the effects of ethanol and acetaldehyde on cut flower senescence by Podd and Staden (1999) highlights the application of acetaldehyde, a related compound, in extending the vase life of cut flowers. This study provides insight into the use of chemical treatments to delay senescence, suggesting potential agricultural and floricultural applications (Podd & Staden, 1999).
Synthesis of Fluorinated Derivatives
Bonacorso et al. (2009) discuss the synthesis of new difluorinated derivatives, indicating the importance of fluorinated compounds in medicinal chemistry and materials science. The study showcases the chemical versatility and potential applications of fluorinated pyrazole derivatives in creating compounds with enhanced properties (Bonacorso et al., 2009).
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group, which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The specific targets of this compound would depend on the overall structure and functional groups present.
Mode of Action
The mode of action would depend on the specific targets of the compound. Trifluoromethyl groups are often involved in radical trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The compound could potentially affect biochemical pathways involving trifluoromethylation. The exact pathways would depend on the specific targets and mode of action of the compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)9-8(3-4-16)6-15(14-9)5-7-1-2-7/h4,6-7H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJSRBPYZJVIKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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